molecular formula C6H16O3Si B7801341 Hydridotriethoxysilane

Hydridotriethoxysilane

Cat. No. B7801341
M. Wt: 164.27 g/mol
InChI Key: QQQSFSZALRVCSZ-UHFFFAOYSA-N
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Patent
US09156861B2

Procedure details

The preparation of triethoxysilane was carried out in a reactor having working capacity of 9 L, which was equipped with an electric heating control device of reaction capacity, and an impeller stirrer having 4 wings to control rotational speed to 300-1500 rpm. 3.3 kg of metal silicon was ground in a solvent environment of 6.6 kg of THERMINOL® 66 using Planetary Mill until the particle size is 30-100 μm. In the pulverizing process, 0.2 kg of CuCl catalyst was put into the suspension. In the state of continuous operation of the stirrer at 850 rpm, contact mass was heated to temperature of 242+2° C., the feed of ethanol as anhydrous alcohol to the reactor was started at 600 ml/hr using dosing pump (Digital dosing pump), GRUNDFOS® DME 60-10 AR. Samples were taken when liquid product was generated in the reactor, then every 30 minutes. As a result of analysis of the samples in Gas chromathograph, Agilent® GC7890A, synthesis reaction was started 10 minutes after alcohol was poured, and reaction rate increased for initial 60 minutes. The synthesis reaction rate of triethoxysilane decreased after 180 minutes, and completely slowed down 260 minutes after alcohol was fed. Herein, 1635 g of triethoxysilane and 105 g of tetraethoxysilane were obtained. The selectivity of triethoxysilane was 94%.
Name
Quantity
0.2 kg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
metal
Quantity
3.3 kg
Type
reactant
Reaction Step Four
[Compound]
Name
242
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][SiH:4]([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2].[CH2:11]([OH:13])[CH3:12]>Cl[Cu].COCCOC>[CH2:1]([O:3][SiH:4]([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2].[CH2:1]([O:3][Si:4]([O:13][CH2:11][CH3:12])([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2]

Inputs

Step One
Name
Quantity
0.2 kg
Type
catalyst
Smiles
Cl[Cu]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O[SiH](OCC)OCC
Step Four
Name
metal
Quantity
3.3 kg
Type
reactant
Smiles
Step Five
Name
242
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Seven
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O[SiH](OCC)OCC
Step Ten
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was carried out in a reactor
CUSTOM
Type
CUSTOM
Details
was equipped with an electric heating control device of reaction capacity, and an impeller stirrer
CUSTOM
Type
CUSTOM
Details
every 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
As a result of analysis of the samples in Gas chromathograph, Agilent® GC7890A, synthesis reaction
CUSTOM
Type
CUSTOM
Details
reaction rate
TEMPERATURE
Type
TEMPERATURE
Details
increased for initial 60 minutes
Duration
60 min
WAIT
Type
WAIT
Details
decreased after 180 minutes
Duration
180 min
WAIT
Type
WAIT
Details
completely slowed down 260 minutes
Duration
260 min

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)O[SiH](OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1635 g
Name
Type
product
Smiles
C(C)O[Si](OCC)(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 105 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.